molecular formula C10H13NOS B14036198 1-(4-Amino-3-(methylthio)phenyl)propan-2-one

1-(4-Amino-3-(methylthio)phenyl)propan-2-one

Cat. No.: B14036198
M. Wt: 195.28 g/mol
InChI Key: DUGLVLVBXMAVTC-UHFFFAOYSA-N
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Description

1-(4-Amino-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol It is characterized by the presence of an amino group, a methylthio group, and a propan-2-one moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3-(methylthio)phenyl)propan-2-one typically involves the reaction of 4-amino-3-(methylthio)benzaldehyde with a suitable reagent to introduce the propan-2-one moiety. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by acidic workup to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

1-(4-Amino-3-(methylthio)phenyl)propan-2-one has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-3-(methylthio)phenyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

1-(4-amino-3-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H13NOS/c1-7(12)5-8-3-4-9(11)10(6-8)13-2/h3-4,6H,5,11H2,1-2H3

InChI Key

DUGLVLVBXMAVTC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)N)SC

Origin of Product

United States

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